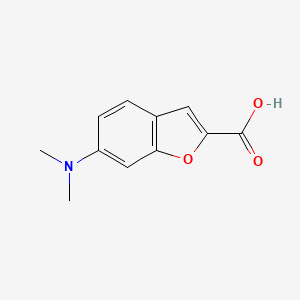

6-(Dimethylamino)-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(Dimethylamino)-1-benzofuran-2-carboxylic acid” is a complex organic compound. Based on its name, it likely contains a benzofuran core structure, which is a type of aromatic organic compound . The “6-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the benzofuran core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, dimethylamino acids can be synthesized in a microwave reactor .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzofuran core and the dimethylamino group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzofuran core and the dimethylamino group . For example, dimethylamino groups can participate in a variety of reactions such as esterifications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzofuran core and the dimethylamino group . For example, similar compounds can exhibit properties such as basicity and nucleophilic catalysis .Scientific Research Applications

Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

Benzofurazan derivatives, including those related to 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid, have been synthesized for use in LC/ESI-MS/MS. These derivatives react with short-chain carboxylic acids and exhibit suitable properties as derivatization reagents in LC/ESI-MS/MS analysis, highlighting their utility in sensitive and specific detection methods in chemical analysis (Santa et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives, closely related to 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid, have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies reveal that such compounds can provide stable and efficient corrosion inhibition, suggesting potential applications in material science and engineering (Hu et al., 2016).

Supramolecular Chemistry

Research on 1-Benzofuran-2,3-dicarboxylic acid, related to 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid, reveals its ability to form complex structures with various metal ions and other organic and inorganic cations. This demonstrates its potential in supramolecular chemistry for creating diverse organometallic complexes and adducts (Koner & Goldberg, 2009).

Molecular Docking and Biological Activities

Structural optimization and molecular docking analyses of benzofuran-carboxylic acids derivatives have shown promising results in inhibiting cancer and microbial diseases. These compounds exhibit significant inhibitor effects, underscoring their potential applications in medicinal chemistry and drug discovery (Sagaama et al., 2020).

Organic Synthesis

6-(Dimethylamino)-1-benzofuran-2-carboxylic acid and its derivatives are valuable in organic synthesis, as evidenced by their use in various chemical transformations and syntheses. For example, their involvement in esterification methods and synthesis of large-ring lactones indicates their versatility in synthetic organic chemistry (Inanaga et al., 1979).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions involving this compound could be diverse, ranging from its synthesis and characterization to its potential applications in various fields . For example, similar compounds have been studied for their potential uses in proteomics, material science, and drug manufacturing .

properties

IUPAC Name |

6-(dimethylamino)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12(2)8-4-3-7-5-10(11(13)14)15-9(7)6-8/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNQIZFKMJABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-1-benzofuran-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2646556.png)

![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)